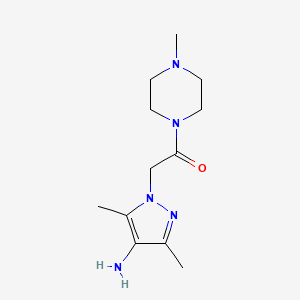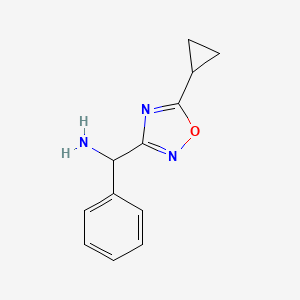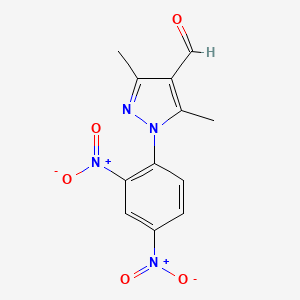
4'-Bromo-3'-(trifluoromethyl)acetophenone
Descripción general
Descripción
4’-Bromo-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C₉H₆BrF₃O and a molecular weight of 267.04 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an acetophenone core. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
It’s known that brominated acetophenone derivatives are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
The mode of action of 4’-Bromo-3’-(trifluoromethyl)acetophenone involves a series of chemical reactions. Under acidic conditions, acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .
Biochemical Pathways
The α-bromination reaction of carbonyl compounds, such as this one, is a significant topic in the field of organic chemistry .
Pharmacokinetics
The compound’s physical properties, such as its predicted density of 1564±006 g/cm3 and boiling point of 2458±400 °C, may influence its bioavailability .
Result of Action
The result of the action of 4’-Bromo-3’-(trifluoromethyl)acetophenone is the formation of brominated products, which are significant intermediates in organic synthesis. These intermediates find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Action Environment
The action of 4’-Bromo-3’-(trifluoromethyl)acetophenone can be influenced by various environmental factors such as reaction time, reaction temperature, and dosage of the brominating agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4’-Bromo-3’-(trifluoromethyl)acetophenone involves the α-bromination of acetophenone derivatives. For instance, the bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent can be conducted at 90°C in acetic acid as a solvent . The molar ratio of the substrate to the brominating agent is typically 1.0:1.1 .
Industrial Production Methods
Industrial production methods for 4’-Bromo-3’-(trifluoromethyl)acetophenone often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction parameters, such as temperature and reaction time, are crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-3’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted acetophenone derivatives.
Oxidation Reactions: Carboxylic acids or ketones.
Reduction Reactions: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
4’-Bromo-3’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the acetophenone moiety.
2-Bromo-4’-(trifluoromethyl)acetophenone: Similar but with a different substitution pattern.
2-Bromo-4’-(trifluoromethoxy)acetophenone: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
4’-Bromo-3’-(trifluoromethyl)acetophenone is unique due to the presence of both bromine and trifluoromethyl groups on the acetophenone core, which imparts distinct chemical properties such as increased stability, hydrophobicity, and electronic effects. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propiedades
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQPRQCBQCKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252872 | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120077-70-5 | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/structure/B3033743.png)

